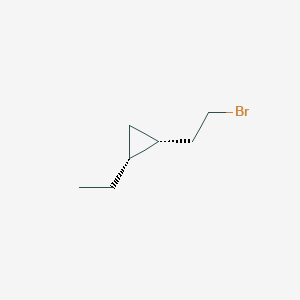

![molecular formula C19H24ClNO B2484718 N-[(3-Chloradamantan-1-yl)methyl]-4-methylbenzamid CAS No. 638135-62-3](/img/structure/B2484718.png)

N-[(3-Chloradamantan-1-yl)methyl]-4-methylbenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

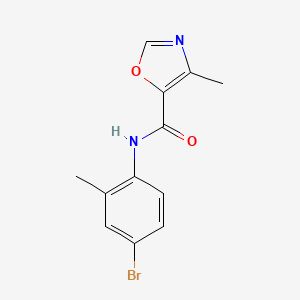

N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide is a compound that features a unique adamantane structure, which is a polycyclic hydrocarbon known for its stability and rigidity. The compound is characterized by the presence of a chlorine atom attached to the adamantane moiety and a benzamide group, making it a subject of interest in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide has several scientific research applications:

Wirkmechanismus

Target of Action

The primary target of N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide is the soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of bioactive lipid signaling molecules and has become a promising target in the treatment of neuropathic pain in humans and mammals .

Mode of Action

The compound interacts with sEH, inhibiting its activity. This inhibition allows for the maintenance of a high concentration of epoxy fatty acids, which are metabolites of arachidonic acid . These epoxy fatty acids have therapeutic benefits for conditions such as renal diseases, hypertension, and pain states .

Biochemical Pathways

The inhibition of sEH affects the metabolic pathway of arachidonic acid. Normally, sEH converts epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). EETs are beneficial molecules, while DHETs increase the inflammatory infiltration of cells . By inhibiting sEH, the compound maintains a higher concentration of EETs, favoring therapeutic outcomes .

Pharmacokinetics

The compound, like other adamantyl-containing urea-based sEH inhibitors, has some drawbacks that affect its pharmacokinetics. These include rapid metabolism in vivo and unsatisfactory physical properties, such as poor solubility in water and high melting points . Metabolism of adamantyl-containing inhibitors mainly involves hydroxylation at the bridging and bridgehead positions of adamantane . The rate of metabolism is proportional to their lipophilicity .

Result of Action

The result of the compound’s action is the inhibition of sEH, leading to a higher concentration of beneficial EETs. This can favor therapy for renal diseases, hypertension, and pain states .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the introduction of electron-withdrawing substituents, such as halogen atoms, into the lipophilic cage fragment may be a promising way to modify the compound and eliminate existing drawbacks of sEH inhibitors .

Biochemische Analyse

Biochemical Properties

N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE interacts with enzymes, proteins, and other biomolecules in biochemical reactions . Specifically, it has been synthesized as a target-oriented inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic transformation of epoxy fatty acids to vicinal diols .

Cellular Effects

As an inhibitor of sEH, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an inhibitor of sEH, it binds to the enzyme and inhibits its activity, thereby affecting the metabolic transformation of epoxy fatty acids .

Dosage Effects in Animal Models

The effects of N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE vary with different dosages in animal models. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE is involved in the metabolic pathways of epoxy fatty acids, interacting with enzymes such as sEH

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with 3-chloroadamantan-1-ylmethyl isocyanate, which is prepared from 2-(3-chloroadamantan-1-yl)acetic acid.

Reaction with Benzamide: The isocyanate is then reacted with 4-methylbenzamide under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the adamantane moiety can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantane moiety.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted adamantane derivatives, while oxidation and reduction reactions can modify the functional groups attached to the adamantane moiety .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-[(3-Chloroadamantan-1-yl)methyl]-N’-(fluoro, chlorophenyl)ureas: These compounds also contain the 3-chloroadamantan-1-yl moiety and are studied for their inhibitory effects on soluble epoxide hydrolase.

1-[(3-Fluoroadamantan-1-yl)methyl]-3-R ureas: These derivatives have similar structures but with different substituents, affecting their biological activity and solubility.

Uniqueness

N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide is unique due to its specific combination of the adamantane moiety with a benzamide group, which imparts distinct chemical and biological properties. Its stability, rigidity, and potential therapeutic applications make it a valuable compound in scientific research .

Eigenschaften

IUPAC Name |

N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClNO/c1-13-2-4-16(5-3-13)17(22)21-12-18-7-14-6-15(8-18)10-19(20,9-14)11-18/h2-5,14-15H,6-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDADPFIJFRFIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)(C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide](/img/structure/B2484637.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2484639.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)

![N-[2-[(2-Chloroacetyl)amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B2484648.png)

![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)

![5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2484651.png)

![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)